(hexahydroindolizin-8a(1H)-yl)methanol
Overview
Description
(Hexahydroindolizin-8a(1H)-yl)methanol:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (hexahydroindolizin-8a(1H)-yl)methanol typically involves the following steps:
Formation of the Indolizine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrroles and aldehydes.
Hydrogenation: The indolizine core is then subjected to hydrogenation to form the hexahydroindolizine structure.
Introduction of the Methanol Group: This step involves the functionalization of the hexahydroindolizine with a methanol group, which can be achieved through various methods such as nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(Hexahydroindolizin-8a(1H)-yl)methanol: can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(Hexahydroindolizin-8a(1H)-yl)methanol:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (hexahydroindolizin-8a(1H)-yl)methanol involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(Hexahydroindolizin-8a(1H)-yl)methanol: can be compared with other indolizine derivatives:
Indolizine: Lacks the hexahydro and methanol groups, making it less reactive.
Hexahydroindolizine: Similar structure but without the methanol group.
Methanol-substituted Indolizines: Varying positions of the methanol group can lead to different reactivity and applications.
This compound’s uniqueness lies in its specific structure, which combines the hexahydroindolizine core with a methanol group, potentially offering unique reactivity and applications.
Properties
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-indolizin-8a-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-8-9-4-1-2-6-10(9)7-3-5-9/h11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USIZGVKOXLXUNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC2(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1788874-18-9 | |
Record name | (octahydroindolizin-8a-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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